1-[(Isochroman-1-yl)methyl]piperazine
Description
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13-12(3-1)5-10-17-14(13)11-16-8-6-15-7-9-16/h1-4,14-15H,5-11H2 |
InChI Key |
HCBHMXRXZMYZML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CN3CCNCC3 |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, studies have demonstrated the synthesis of piperazinone derivatives that exhibit cytotoxic effects against cancer cell lines. These derivatives are synthesized through bioisosteric substitutions and rearrangements based on existing drug structures, such as imidazole-containing inhibitors .
Biological Evaluation
Research has shown that derivatives of 1-[(Isochroman-1-yl)methyl]piperazine exhibit promising biological activities:
- Cytotoxic Activity : Compounds derived from this scaffold have been evaluated for their cytotoxic effects on various cancer cell lines, including MRC-5 (normal fetal lung fibroblasts) and HT29 (human colonic adenocarcinoma cells) using MTT assays .
- Antihypertensive Properties : Isochroman-piperazine hybrids have been investigated as potential antihypertensive agents, indicating the versatility of this compound in targeting different physiological pathways .
Cancer Treatment
The piperazine moiety is known to optimize pharmacokinetic properties, making it a valuable component in the design of anticancer agents. For example, studies have reported that similar compounds can inhibit specific cancer cell proliferation pathways .
Neurological Disorders
Due to its ability to cross the blood-brain barrier, this compound derivatives may offer neuroprotective effects. Research into isoxazole derivatives suggests potential applications in treating neurological conditions by modulating neurotransmitter systems.
Case Study 1: Synthesis and Evaluation of Piperazinone Derivatives
A study focused on synthesizing novel piperazinone derivatives revealed their cytotoxic profiles against multiple cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Pharmacological Potential in Antihypertensive Therapy
Research into isochroman-piperazine hybrids demonstrated their effectiveness as antihypertensive agents. The study outlined various synthetic routes and provided insights into the structure-activity relationship that underpins their efficacy .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Conformational Differences
- Core Structure : The piperazine ring in most analogues adopts a chair conformation, with substituents occupying equatorial positions (e.g., 1-[(1,3-benzodioxol-5-yl)methyl]piperazine in ) . The isochroman group in the target compound introduces steric bulk and electronic effects distinct from simpler aryl or benzodioxol substituents.
- Substituent Effects :
- Benzodioxol Derivatives : Compounds like 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazine () show similar bicyclic ether motifs but lack the fused benzene-dioxane structure of isochroman .
- Arylpiperazines : 1-(2-Methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine () highlight how electron-donating (methoxy) or withdrawing (chloro) groups alter electronic profiles and receptor interactions .
Table 1: Structural Comparison of Selected Piperazine Derivatives
Pharmacological Activities
Serotonin Receptor Interactions
- 5-HT1A Affinity : Arylpiperazines with extended 4-substituents (e.g., 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) exhibit high 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself . The isochroman group’s bulk may sterically hinder similar receptor interactions.
- 5-HT1B/5-HT1C Effects : 1-(m-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(m-chlorophenyl)piperazine (m-CPP) show locomotor suppression in rats via 5-HT1B/1C activation . Isochroman’s oxygen-rich structure could modulate selectivity for these subtypes.
Table 2: Receptor Binding Affinities of Piperazine Derivatives
Cytotoxic Activity
- Cancer Cell Lines : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () inhibit growth in liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, with IC50 values <10 µM . The isochroman group’s lipophilicity may enhance membrane permeability compared to benzoyl substituents.
Physicochemical Properties
- pKa Values : Piperazine derivatives with electron-withdrawing substituents (e.g., chloro) exhibit lower pKa values (e.g., 1-(2-chlorophenyl)piperazine: pKa ~7.2) compared to electron-donating groups (e.g., methoxy: pKa ~8.5) () .
- Spectroscopic Trends : FT-IR and NMR data () reveal that substituents like methoxy (C-O stretch at 1250 cm⁻¹) and chloro (C-Cl at 750 cm⁻¹) produce distinct spectral signatures .
Preparation Methods
Nucleophilic Substitution
A plausible route involves reacting a halogenated isochroman (e.g., 1-(chloromethyl)isochroman) with piperazine under basic conditions:
Conditions :
Challenges :
-
Limited commercial availability of 1-(chloromethyl)isochroman necessitates in situ preparation.
-
Competing side reactions (e.g., over-alkylation) may reduce yields.
Reductive Amination Strategies
Ketone Intermediate Pathway
Formation of a methylene bridge via reductive amination between isochroman-1-carbaldehyde and piperazine:
Optimization :
-
Catalyst : Raney nickel or palladium on carbon under hydrogen (3–5 MPa).
-
Yield : Analogous piperazine syntheses report 85–95% yields under optimized conditions.
Advantages :
Modular Assembly via Cyclization
Piperazine Ring Formation
Constructing the piperazine moiety in situ from ethylenediamine derivatives:
-
React 1-(aminomethyl)isochroman with N-methylethylenediamine.
-
Cyclize under acidic or thermal conditions to form the piperazine ring.
Example Protocol :
Comparative Analysis of Methods
Industrial-Scale Considerations
Q & A
Q. What are the common synthetic routes for preparing 1-[(Isochroman-1-yl)methyl]piperazine derivatives?
- Methodological Answer : Synthesis typically involves alkylation or nucleophilic substitution reactions. For example, alkylation of piperazine with isochroman-1-ylmethyl halides under reflux conditions in acetonitrile or ethanol, followed by purification via recrystallization (e.g., ethyl acetate) . Key steps include optimizing reaction time (3–6 hours) and stoichiometric ratios (e.g., 1:1.6 molar ratio of halide to piperazine derivative) to minimize side products like bis-alkylated species. Characterization relies on H NMR (e.g., δH 2.47–3.85 ppm for piperazine protons) and high-resolution mass spectrometry (HRMS) for structural confirmation .
Q. Which analytical techniques are most effective for characterizing piperazine-based compounds?
- Methodological Answer : Reversed-phase HPLC with micellar or microemulsion mobile phases resolves degradation products and structural analogs by leveraging differences in hydrophobicity . H NMR is critical for confirming substitution patterns, particularly distinguishing N-methylpiperazine signals (δH ~2.5–3.0 ppm) from aromatic protons. Mass spectrometry (HRMS) provides molecular weight validation, with fragmentation patterns aiding in identifying functional groups (e.g., isochroman-yl or fluorophenyl substituents) .
Q. How can researchers assess the stability of this compound under experimental conditions?
- Methodological Answer : Accelerated stability studies involve exposing the compound to heat (40–60°C), humidity (75% RH), and UV light. Degradation products (e.g., bis(4-fluorophenyl)methanol or oxidized species) are monitored via HPLC. For hydrolytic stability, use buffers at pH 1.2 (gastric) and pH 7.4 (intestinal) to simulate physiological conditions .
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for piperazine derivatives?
- Methodological Answer : Discrepancies in activity (e.g., receptor affinity vs. cytotoxicity) often arise from stereochemical or solubility differences. For example, enantiomeric purity (e.g., R vs. S configurations) is validated using chiral HPLC or X-ray crystallography . Solubility limitations are addressed by derivatization (e.g., hydrochloride salts) or co-solvent systems (e.g., PEG-400/water) .
Q. How can in silico modeling predict the thermodynamic stability of piperazine-metal complexes?
- Methodological Answer : Density functional theory (DFT) calculates binding energies for metal ions (e.g., Pd, Pt) with piperazine ligands. Experimentally, potentiometric titration in constant ionic media (e.g., 0.1 M KCl) determines stability constants (log β) for complexes. For example, 4,6-dimethyl-substituted ligands show higher log β values (~8.5) for transition metals compared to alkaline-earth ions (~3.2) .
Q. What structural modifications enhance the antitumor activity of this compound analogs?
Q. How do researchers validate receptor-specific interactions for piperazine derivatives?
- Methodological Answer : Radioligand binding assays (e.g., H-labeled compounds) quantify affinity for targets like dopamine or serotonin transporters. Functional assays (e.g., cAMP inhibition for G-protein-coupled receptors) confirm agonism/antagonism. For example, 1-[(4-nitrophenyl)methyl]piperazine analogs show sub-micromolar K values for P2Y receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
